2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that features a quinazoline core, a pyridine moiety, and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the quinazoline and pyridine intermediates. The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents . The pyridine moiety is often introduced via nucleophilic substitution reactions involving halogenated pyridines . The final step involves the formation of the sulfanyl linkage, which can be achieved through thiol-ene click chemistry or other sulfur-based coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize by-products. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Substitution: The pyridine moiety can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenated pyridines, nucleophiles like amines or thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinazoline derivatives
Substitution: Functionalized pyridine derivatives
Scientific Research Applications
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its quinazoline core.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The quinazoline core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyridine moiety can enhance the compound’s binding affinity and selectivity for these targets. The sulfanyl linkage may also play a role in modulating the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-hydroxyquinazoline derivatives: Known for their enzyme inhibitory activity.
Pyridine-based compounds: Widely used in medicinal chemistry for their pharmacological properties.
Thioether-containing molecules: Often explored for their unique chemical reactivity and stability.
Uniqueness
2-{[(4-hydroxyquinazolin-2-yl)methyl]sulfanyl}-N-(pyridin-2-ylmethyl)acetamide is unique due to its combination of a quinazoline core, a pyridine moiety, and a sulfanyl linkage. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of biological activities.
Properties
Molecular Formula |
C17H16N4O2S |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C17H16N4O2S/c22-16(19-9-12-5-3-4-8-18-12)11-24-10-15-20-14-7-2-1-6-13(14)17(23)21-15/h1-8H,9-11H2,(H,19,22)(H,20,21,23) |
InChI Key |
YYVPHYWXIYJZER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)CSCC(=O)NCC3=CC=CC=N3 |
Origin of Product |
United States |
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